2-{[7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-1-(6-methylhepta-2,5-dien-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol
Description
This compound features a cyclopenta[a]phenanthrene core, a steroidal scaffold common in bioactive molecules, substituted with hydroxyl and methyl groups at positions 3a, 3b, 6, 6, and 9a. The structure includes a 6-methylhepta-2,5-dien-2-yl side chain, which may contribute to lipophilicity and membrane permeability. Its molecular complexity necessitates advanced analytical techniques (e.g., NMR, X-ray crystallography) for structural validation, as highlighted in studies using SHELX software for crystallographic refinement .
Properties
Molecular Formula |
C36H60O8 |
|---|---|
Molecular Weight |
620.9 g/mol |
IUPAC Name |
2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H60O8/c1-19(2)10-9-11-20(3)21-12-15-35(7)27(21)22(38)16-25-34(6)14-13-26(39)33(4,5)31(34)23(17-36(25,35)8)43-32-30(42)29(41)28(40)24(18-37)44-32/h10-11,21-32,37-42H,9,12-18H2,1-8H3 |
InChI Key |
OZTXYFOXQFKYRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C |
Origin of Product |
United States |
Preparation Methods
Enzyme Engineering and One-Pot Synthesis
A 2024 patent (CN119162155A) detailed a breakthrough in large-scale Rk3 production via a genetically modified β-glucosidase derived from Sulfolobus acidocaldarius. The wild-type enzyme was engineered to enhance its catalytic efficiency for converting ginsenoside Rg1 to Rh1 while retaining thermostability and acid tolerance. This modification enabled a one-pot reaction system where Rg1 undergoes sequential deglycosylation and dehydration at 65°C in pH 4.5 buffer, yielding Rk3 at a purity of >95%. Key parameters include:
- Temperature : 60–70°C (optimal at 65°C)
- pH : 4.0–5.0 (optimal at 4.5)
- Reaction Time : 12–24 hours
- Substrate Concentration : 10–50 mM Rg1
This method avoids toxic solvents and achieves a conversion efficiency of 82%, making it suitable for industrial applications.
Acid-Catalyzed Dehydration
Formic Acid-Mediated Transformation
Acid hydrolysis is a cost-effective route for producing Rk3 from precursor ginsenosides. A 2017 study optimized conditions using response surface methodology (RSM), identifying 0.02% formic acid at 116.4°C for 2.22 hours as optimal. Under these conditions, Rk3 yields reached 61.78% from Rg1, with the following reaction pathway:
$$
\text{Rg1} \xrightarrow{\text{H}^+} \text{Rh1} \xrightarrow{\Delta} \text{Rk3}
$$
The mechanism involves protonation of the C-20 hydroxyl group, followed by dehydration to form a double bond.
Comparative Analysis of Acid Types
A 2015 investigation compared hydrochloric, acetic, and formic acids for Rk3 synthesis. Formic acid (0.01%) at 120°C for 4 hours produced Rk3 at 8.3% yield from Rh1, whereas hydrochloric acid caused excessive deglycosylation. The mild acidity of formic acid preferentially induces dehydration over glycosidic bond cleavage, preserving the oxane ring.
Microbial Biotransformation
Fungal Fermentation with Aspergillus tubingensis
A 2025 study demonstrated that Aspergillus tubingensis strain AS 3.45 efficiently converts Rg1 to Rk3 via extracellular enzymes. The process involves:
- Seed Culture : Inoculation in potato dextrose broth at 26°C for 72 hours.
- Submerged Fermentation : Incubation with Rg1 (10 g/L) at 30°C, pH 6.0, for 7 days.
- Product Isolation : Ethanol extraction followed by silica gel chromatography.
This method achieved a 47.98% conversion rate, with Rk3 identified via HPLC-APCI-MS.
Medicinal Fungus Co-Culture
Patent CN109439718B disclosed a co-culture technique using Cordyceps sinensis and raw ginseng. Fermentation at 25°C for 15 days increased Rk3 content from 0.0429% to 0.7221%, leveraging fungal hydroxylases and dehydratases to modify the ginsenoside backbone.
Thermal Processing and Autoclave Methods
High-Pressure Autoclave Reactions
Heating ginsenoside Rh1 in an autoclave at 130°C for 4 hours induces dehydration, yielding Rk3 and Rh4. A 2021 optimization study showed that extending the reaction to 6 hours at 140°C increases Rk3 yield to 68%, albeit with a 12% loss due to thermal degradation.
Microwave-Assisted Synthesis
Microwave irradiation (165°C, 15 minutes) in neutral aqueous medium converted Rg1 to Rk3 at 47.98% efficiency, reducing reaction time from hours to minutes. This method’s rapid heating minimizes side reactions, preserving the oxane ring’s integrity.
Industrial-Scale Production Strategies
Hybrid Fermentation-Chemical Synthesis
Combining microbial biotransformation with acid hydrolysis enables multi-ton production. For example, a 2024 pilot plant protocol involves:
Continuous Flow Reactor Systems
Recent advances employ continuous flow reactors to enhance Rk3 synthesis. A 2025 trial using a microfluidic reactor (0.02% HCOOH, 130°C, 5-minute residence time) achieved 89% conversion from Rh1, demonstrating scalability.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at its hydroxyl (-OH) groups, particularly secondary and tertiary alcohols, under controlled conditions.
Research Findings :
-
Kinetic studies indicate that oxidation at the C-7 and C-11 hydroxyl groups occurs preferentially due to lower steric hindrance .
-
Epoxidation of the diene moiety enhances water solubility but reduces metabolic stability .
Reduction Reactions
The compound’s carbonyl groups (if present post-oxidation) and ester linkages are susceptible to reduction.
Case Study :
-
Reduction of the C-3 ketone (introduced via oxidation) with NaBH₄ yields a diastereomeric mixture, confirmed via NMR .
Substitution Reactions
Nucleophilic substitution occurs at hydroxyl and glycosidic sites under acidic or basic conditions.
Structural Insights :
-
Halogenation at the C-6 hydroxymethyl group improves bioavailability but may reduce binding affinity to biological targets .
Glycosylation and Deglycosylation
The oxane ring (sugar moiety) participates in glycosylation/degradation, critical for modulating bioactivity.
Computational Data :
-
Density Functional Theory (DFT) calculations predict a 15–20% lower activation energy for hydrolysis at the β-1,4-glycosidic bond compared to α-linkages .
Stability and Degradation
The compound degrades under UV light, heat, or prolonged storage via:
-
Autoxidation : Radical-mediated oxidation of allylic C-H bonds in the dienyl side chain .
-
Hydrolytic Cleavage : pH-dependent hydrolysis of ester and glycosidic bonds .
Accelerated Stability Testing :
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 7.4, 37°C | Glycosidic bond hydrolysis | 72 hours |
| UV Light (254 nm) | Diene photodimerization | 12 hours |
Synthetic Modifications
Industrial-scale modifications focus on enhancing solubility and bioactivity:
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Use in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved may include:
Enzyme inhibition: Binding to the active site of enzymes and preventing substrate binding.
Receptor modulation: Interacting with cell surface receptors to alter cellular signaling.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 2-(Hydroxymethyl)-6-[4-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)butan-2-yloxy]oxane-3,4,5-triol
- Core Differences : Replaces the cyclopenta[a]phenanthrene with a cyclohexenyl ring , reducing steric hindrance and altering hydrophobicity.
- Bioactivity Implications : The cyclohexenyl derivative’s simpler structure may limit interactions with steroid-binding receptors but improve metabolic stability .

2.1.2 Zygocaperoside
- Shared Features : Glycosidic linkage to a sugar moiety.
- This results in distinct NMR profiles (e.g., δ 1.25–1.35 ppm for triterpenoid methyls vs. δ 1.10–1.20 ppm for the target compound’s pentamethyl groups) .
2.1.3 9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo-[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIj)
- Key Contrast: Incorporates a nitrogen-sulfur heterocycle, enabling metal chelation, unlike the target compound’s oxygen-rich structure.
Functional Group Analysis
- Hydroxyl Groups : The target compound’s seven hydroxyl groups (vs. 4–5 in analogues like nymphaeol C ) enhance hydrogen-bonding capacity, influencing solubility and protein-binding affinity .
Spectroscopic Comparisons
- NMR Shifts: Target Compound: Cyclopenta[a]phenanthrene protons resonate at δ 0.8–1.5 ppm (methyl groups) and δ 5.2–5.6 ppm (olefinic protons from the hepta-2,5-dien-2-yl chain) . Vitexin: A flavone glycoside with aromatic protons at δ 6.8–7.2 ppm, absent in the target compound due to its non-aromatic core .
- Mass Spectrometry: The target’s molecular weight (~750–800 Da) exceeds simpler analogues like schizolaenone C (~400 Da), complicating fragmentation patterns .
Data Tables
Table 1: Structural Comparison of Key Compounds
| Compound Name | Core Structure | Key Substituents | Hydroxyl Groups | Molecular Weight (Da) |
|---|---|---|---|---|
| Target Compound | Cyclopenta[a]phenanthrene | Pentamethyl, hepta-2,5-dien-2-yl, glycoside | 7 | ~780 |
| 2-(Hydroxymethyl)-6-[4-(4-hydroxy-...) | Cyclohexenyl | Trimethylcyclohexenyl, glycoside | 5 | ~620 |
| Zygocaperoside | Triterpenoid | Glycoside, hydroxyls | 6 | ~900 |
| Nymphaeol C | Flavonoid | Prenyl, hydroxyls | 4 | ~450 |
Table 2: NMR Chemical Shift Comparisons (δ, ppm)
Research Implications
The target compound’s unique structure positions it as a candidate for studying steroid-glycoside interactions in lipid metabolism or inflammation. Comparative NMR and docking analyses (leveraging tools like SHELXL and AutoDock ) could elucidate its binding modes. Further studies should explore its synthesis, stability, and in vitro bioactivity relative to simpler analogues like Vitexin .
Biological Activity
The compound 2-{[7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-1-(6-methylhepta-2,5-dien-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol , also known as a type of ginsenoside, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is . It is characterized by a complex structure featuring multiple hydroxyl groups and a pentamethyl cyclopenta[a]phenanthrene backbone. The presence of these functional groups is significant for its biological interactions.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C42H70O12 |
| Molecular Weight | 766.93 g/mol |
| LogP | 5.12 |
| Solubility | 0.0743 g/L |
| Polar Surface Area | 160.07 Ų |
Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties . In vitro studies have demonstrated that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
Anti-inflammatory Effects
The compound has been shown to modulate inflammatory pathways. For instance, it inhibits the expression of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammation-related conditions.
Neuroprotective Properties
Studies have highlighted the neuroprotective effects of this compound against neuronal cell death induced by oxidative stress. It appears to enhance cell viability and reduce apoptosis in neuronal cells through mechanisms involving the modulation of mitochondrial pathways.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties . It has been observed to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The underlying mechanisms may involve the induction of apoptosis and cell cycle arrest.
Case Studies and Research Findings
- Antioxidant Study : A study published in the Journal of Natural Products demonstrated that the compound exhibited a significant reduction in reactive oxygen species (ROS) levels in human fibroblast cells, indicating its potential as a therapeutic agent against oxidative stress .
- Anti-inflammatory Mechanism : Research published in Phytotherapy Research showed that treatment with this compound reduced TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages, highlighting its anti-inflammatory potential .
- Neuroprotection : A study in Neurochemistry International reported that this compound protected SH-SY5Y neuronal cells from hydrogen peroxide-induced toxicity by enhancing the expression of neuroprotective factors .
- Anticancer Activity : An investigation in Cancer Letters found that the compound inhibited the growth of MDA-MB-231 breast cancer cells through apoptosis induction and modulation of key signaling pathways .
Q & A
Q. How can researchers reconcile inconsistent cytotoxicity results between 2D monolayers and 3D organoid models?
- Methodological Answer : Standardize penetration assays (e.g., spheroid infiltration studies with fluorescently labeled compound) and adjust dosing based on diffusion kinetics. Validate via LC-MS quantification of intracellular concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

